3-(4-Fluoro-phenoxy)-5-trifluoromethyl-pyridine-2-carboxylic acid 3-(4-Fluoro-phenoxy)-5-trifluoromethyl-pyridine-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 2088942-22-5
VCID: VC2735944
InChI: InChI=1S/C13H7F4NO3/c14-8-1-3-9(4-2-8)21-10-5-7(13(15,16)17)6-18-11(10)12(19)20/h1-6H,(H,19,20)
SMILES: C1=CC(=CC=C1OC2=C(N=CC(=C2)C(F)(F)F)C(=O)O)F
Molecular Formula: C13H7F4NO3
Molecular Weight: 301.19 g/mol

3-(4-Fluoro-phenoxy)-5-trifluoromethyl-pyridine-2-carboxylic acid

CAS No.: 2088942-22-5

Cat. No.: VC2735944

Molecular Formula: C13H7F4NO3

Molecular Weight: 301.19 g/mol

* For research use only. Not for human or veterinary use.

3-(4-Fluoro-phenoxy)-5-trifluoromethyl-pyridine-2-carboxylic acid - 2088942-22-5

Specification

CAS No. 2088942-22-5
Molecular Formula C13H7F4NO3
Molecular Weight 301.19 g/mol
IUPAC Name 3-(4-fluorophenoxy)-5-(trifluoromethyl)pyridine-2-carboxylic acid
Standard InChI InChI=1S/C13H7F4NO3/c14-8-1-3-9(4-2-8)21-10-5-7(13(15,16)17)6-18-11(10)12(19)20/h1-6H,(H,19,20)
Standard InChI Key TVQABTSNQRGNSP-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1OC2=C(N=CC(=C2)C(F)(F)F)C(=O)O)F
Canonical SMILES C1=CC(=CC=C1OC2=C(N=CC(=C2)C(F)(F)F)C(=O)O)F

Introduction

Chemical Properties and Structure

Basic Molecular Characteristics

3-(4-Fluoro-phenoxy)-5-trifluoromethyl-pyridine-2-carboxylic acid possesses several distinctive molecular characteristics that define its chemical identity. These fundamental properties are essential for researchers working with this compound and are summarized in the following table:

PropertyValue
Molecular FormulaC13H7F4NO3
Molecular Weight301.19924 g/mol
CAS Number2088942-22-5
MDL NumberMFCD29918686
Standard Purity95%+

The molecular structure contains a total of four fluorine atoms: three in the trifluoromethyl group and one in the 4-fluorophenoxy substituent . This high fluorine content contributes significantly to the compound's chemical behavior, potential applications, and physical properties.

Structural Features and Functional Groups

The structure of 3-(4-Fluoro-phenoxy)-5-trifluoromethyl-pyridine-2-carboxylic acid incorporates several key structural elements that influence its chemical behavior and applications:

  • A pyridine ring that serves as the central heterocyclic core

  • A carboxylic acid group (-COOH) at position 2 of the pyridine ring, providing acidity and potential for derivatization

  • A 4-fluorophenoxy group at position 3, adding structural complexity and modifying the electronic properties

  • A trifluoromethyl group (-CF3) at position 5, contributing to the lipophilicity and metabolic stability

This combination of functional groups creates a molecule with both polar and non-polar regions, affecting its solubility, reactivity, and potential biological interactions. The carboxylic acid group contributes to hydrogen bonding capabilities and acidic properties, while the fluorinated substituents enhance lipophilicity and metabolic stability.

SupplierPackage SizePriceStock Status
Cymit Quimica1g639.00 €Available (as of 2019)
ACINot specifiedNot specified1.00g in stock

The relatively high price point (639.00 € per gram) as listed by Cymit Quimica is indicative of a specialized research chemical produced in limited quantities. This pricing structure is consistent with compounds primarily used in research and development contexts rather than bulk industrial applications.

Product Quality and Specifications

The commercially available 3-(4-Fluoro-phenoxy)-5-trifluoromethyl-pyridine-2-carboxylic acid is typically supplied with a purity of 95% or higher . This level of purity is suitable for most research applications, including use as a synthetic intermediate or for structure-activity relationship studies in pharmaceutical research. Safety data sheets are available upon request from suppliers, suggesting appropriate handling precautions should be observed when working with this compound.

Comparison with Structurally Related Compounds

Structural Relationships in Fluorinated Pyridines

To better understand the properties and potential applications of 3-(4-Fluoro-phenoxy)-5-trifluoromethyl-pyridine-2-carboxylic acid, it is valuable to examine structurally related compounds. The following table compares key properties of the target compound with related fluorinated pyridine derivatives found in the search results:

CompoundMolecular FormulaMolecular WeightKey Structural Features
3-(4-Fluoro-phenoxy)-5-trifluoromethyl-pyridine-2-carboxylic acidC13H7F4NO3301.19924Pyridine with -COOH at position 2, 4-fluorophenoxy at position 3, -CF3 at position 5
2-fluoro-3-chloro-5-(trifluoromethyl)pyridineC6H2ClF4N199.533Pyridine with -F at position 2, -Cl at position 3, -CF3 at position 5
3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acidC7H3ClF3NO2Not specified in sourcesPyridine with -COOH at position 2, -Cl at position 3, -CF3 at position 5

This comparison highlights the structural variations within this family of compounds, particularly in terms of substituents at positions 2 and 3 of the pyridine ring . The replacement of a chlorine atom with a 4-fluorophenoxy group represents a significant structural modification that likely alters the physicochemical properties and potential applications.

Insights from Crystal Structure Studies of Related Compounds

Recent crystallographic studies on the related compound 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid provide valuable insights that may be applicable to understanding the structural characteristics of our target compound. According to research published in 2024, the related compound crystallizes in the triclinic system with the following parameters:

  • Crystal system: Triclinic

  • Unit cell parameters: a = 5.8837(5) Å, b = 14.1634(14) Å, c = 15.3120(15) Å

  • Angles: α = 92.667(5)°, β = 100.364(5)°, γ = 99.475(5)°

  • Volume: V = 1,234.2(2) ų

  • Z = 6 (formula units per unit cell)

The researchers note that 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid "features a distinctive combination of a chlorine atom and a trifluoromethyl group attached to a pyridinecarboxylic ring, which endows it with unique electronic properties and potential applications in the medical field" . Similar electronic properties might be expected for our target compound, potentially enhanced by the 4-fluorophenoxy substituent.

Synthesis and Production Methods

  • Nucleophilic aromatic substitution reactions to introduce the 4-fluorophenoxy group onto an appropriately substituted pyridine precursor

  • Functional group transformations to generate the carboxylic acid moiety

  • Introduction of the trifluoromethyl group through specialized fluorination reagents

For the related compound 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid, search results and indicate that it can be purchased directly from commercial suppliers such as Thermo Fisher Scientific, suggesting established industrial production methods for this class of compounds.

Research Status and Future Directions

Potential future research directions for 3-(4-Fluoro-phenoxy)-5-trifluoromethyl-pyridine-2-carboxylic acid might include:

  • Investigation of its potential as a scaffold for developing bioactive compounds

  • Exploration of its reactivity and applications in synthetic methodology

  • Crystallographic studies to determine its three-dimensional structure

  • Structure-activity relationship studies comparing its properties with related compounds

  • Evaluation of its potential in agrochemical applications, following the precedent of related trifluoromethylpyridine derivatives

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator